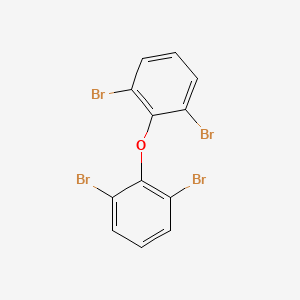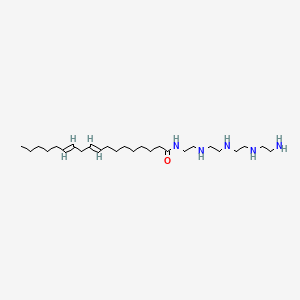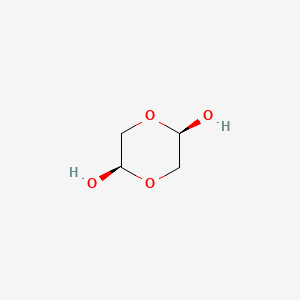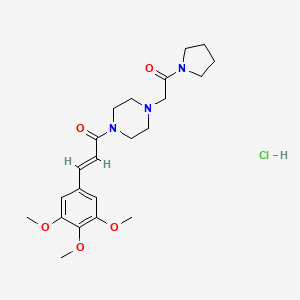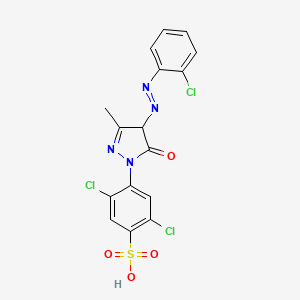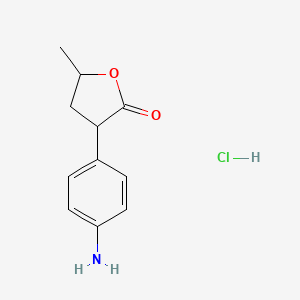
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride is a chemical compound with a unique structure that includes an aminophenyl group attached to a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride typically involves the reaction of p-aminophenyl derivatives with dihydrofuranone precursors under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the furanone ring.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, leading to changes in their activity. The furanone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-pyridazinone
- 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-pyrazol-3-one
- 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-pyrrol-2-one
Uniqueness
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride is unique due to its specific combination of an aminophenyl group and a dihydrofuranone ring This structure imparts distinct chemical and biological properties that differentiate it from similar compounds
Properties
CAS No. |
3195-71-9 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
3-(4-aminophenyl)-5-methyloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-10(11(13)14-7)8-2-4-9(12)5-3-8;/h2-5,7,10H,6,12H2,1H3;1H |
InChI Key |
VRYGSZHDTFOSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


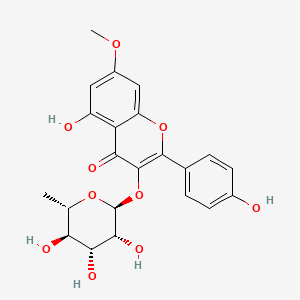
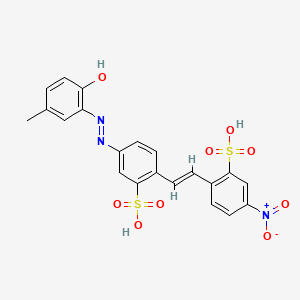
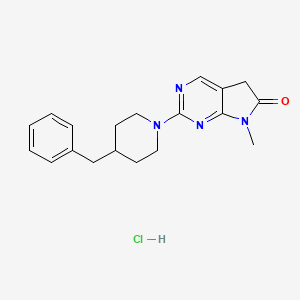
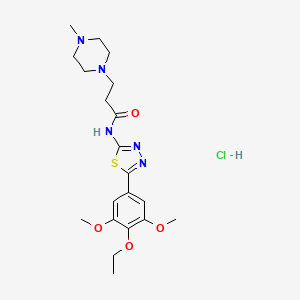
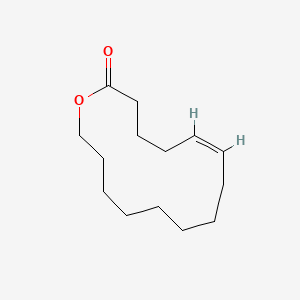
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)
